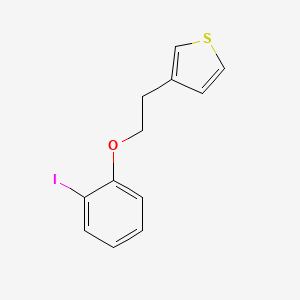

3-(2-(2-Iodophenoxy)ethyl)thiophene

Description

Properties

IUPAC Name |

3-[2-(2-iodophenoxy)ethyl]thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11IOS/c13-11-3-1-2-4-12(11)14-7-5-10-6-8-15-9-10/h1-4,6,8-9H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPFLUYRPGYMQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCC2=CSC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11IOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(2-Iodophenoxy)ethyl)thiophene can be achieved through several synthetic routes. One common method involves the reaction of 2-iodophenol with 2-bromoethylthiophene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(2-(2-Iodophenoxy)ethyl)thiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the iodophenoxy group to a phenoxy group.

Substitution: The iodophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of phenoxy derivatives.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Organic Electronics

3-(2-(2-Iodophenoxy)ethyl)thiophene has been investigated for its potential use in organic electronic devices, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The compound's ability to form charge-transfer complexes enhances its conductivity and stability in these applications.

Research indicates that thiophene derivatives exhibit various biological activities, including:

- Anticancer Properties: Studies have shown that compounds containing thiophene rings can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives similar to this compound have been evaluated for their cytotoxic effects against different cancer cell lines.

- Antimicrobial Activity: Thiophene derivatives have demonstrated efficacy against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents.

Pharmaceutical Development

The compound's unique structure allows it to interact with biological targets effectively. Research has focused on:

- Receptor Modulation: Compounds like this compound may act as modulators of specific receptors involved in disease pathways, including G-protein coupled receptors (GPCRs).

- Drug Design: Its structural features can be utilized in drug design to create novel therapeutic agents targeting diseases such as cancer or infectious diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of thiophene derivatives on human breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutics. The study concluded that further exploration of these compounds could lead to new cancer therapies.

Case Study 2: Organic Electronics

Research on the application of thiophene derivatives in organic photovoltaics demonstrated that incorporating this compound into polymer matrices improved charge mobility and overall device efficiency. The findings suggested that this compound could play a crucial role in enhancing the performance of organic solar cells.

Mechanism of Action

The mechanism of action of 3-(2-(2-Iodophenoxy)ethyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of the iodophenoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Iodophenoxyethyl Thiophene

The iodine substituent's position on the phenoxy ring significantly impacts physicochemical properties. lists three isomers:

| Compound Name | CAS Number | Iodine Position | Molecular Weight | Catalog Number |

|---|---|---|---|---|

| 3-(2-(2-Iodophenoxy)ethyl)thiophene | 1189816-23-6 | Ortho | 330.19 | 215493 |

| 3-(2-(3-Iodophenoxy)ethyl)thiophene | 1410441-07-4 | Meta | 330.19 | 215494 |

| 3-(2-(4-Iodophenoxy)ethyl)thiophene | 1409518-40-6 | Para | 330.19 | 215495 |

Key Findings :

- Polymer Applications : In analogous systems, regioregularity and molar mass of polythiophenes are influenced by substituent position. For example, poly[3-(6-chlorohexyl)thiophene] and poly[3-(6-bromohexyl)thiophene] showed differing regioregularity (head-to-tail linkages) despite identical synthesis conditions .

Substituent Effects in Thiophene Derivatives

Halogen vs. Alkyl/Aryl Groups

- 3-(6-Chlorohexyl)thiophene and 3-(6-bromohexyl)thiophene: These monomers form polymers with distinct molar masses (e.g., 15–20 kDa for chloro vs. 10–15 kDa for bromo derivatives) due to differences in halogen electronegativity and chain flexibility .

- Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate: The amino and ester groups enhance hydrogen bonding and solubility, making this derivative suitable for pharmaceutical intermediates .

Chiral Thiophenes

Reactivity in Cross-Coupling Reactions

- Sonogashira Coupling: The ortho-iodo substituent in this compound may hinder coupling reactions due to steric effects. For example, 3-iodo-2-(pentamethyldisilanyl)thiophene failed to react with 1-octyne under Pd catalysis, yielding complex mixtures instead of the desired product .

- Suzuki-Miyaura Coupling : Meta- and para-iodo isomers generally show higher reactivity in cross-coupling due to better accessibility of the iodine atom .

Biological Activity

3-(2-(2-Iodophenoxy)ethyl)thiophene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a thiophene ring substituted with an ethyl chain that connects to a 2-iodophenoxy group. This structure is significant as it influences the compound's biological interactions and properties.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activity. For instance, derivatives of thiophene have been studied for their ability to inhibit hypoxia-inducible factors (HIFs), particularly HIF-2α, which is implicated in tumor progression and metastasis. Inhibiting HIF-2α can lead to reduced tumor growth in various cancers, including breast and prostate cancer .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Studies suggest that thiophene derivatives can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to bactericidal effects. The presence of the iodine atom may enhance these effects by increasing the compound's lipophilicity, allowing better membrane penetration.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer cell metabolism.

- Receptor Modulation : The compound may interact with various receptors, altering cellular signaling pathways that regulate growth and apoptosis.

- Gene Expression Alteration : It could influence the expression of genes associated with cell cycle regulation and apoptosis .

Study on Anticancer Activity

In a study focusing on the anticancer properties of thiophene derivatives, researchers synthesized several compounds based on the thiophene structure. Among these, this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity, particularly in breast cancer cells, highlighting its potential as a lead compound for further development .

Study on Antimicrobial Effects

Another study evaluated the antimicrobial efficacy of thiophene derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar substituents exhibited strong inhibitory effects, suggesting that this compound could be effective against bacterial infections.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Enzyme inhibition, receptor modulation |

| Thiophene-2-carboxylic acid | Anticancer | HIF-1α inhibition |

| 5-Methylthiophene | Antimicrobial | Membrane disruption |

This table illustrates how this compound compares to other related compounds in terms of biological activity and mechanisms.

Q & A

Q. Advanced

- Antimicrobial testing : Use broth microdilution assays (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria, as applied to thiophene-chromenone hybrids .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa) assess cytotoxicity, leveraging the compound’s potential to intercalate DNA or inhibit kinases .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) quantify IC₅₀ values, guided by structural analogs with anti-inflammatory activity .

How can computational modeling aid in derivative design for enhanced bioactivity?

Q. Advanced

- Docking studies : Use AutoDock Vina to predict binding affinities for target proteins (e.g., EGFR kinase), prioritizing derivatives with improved steric and electronic complementarity .

- QSAR models : Correlate substituent parameters (e.g., Hammett σ) with bioactivity data to guide synthetic prioritization .

What challenges arise in scaling up synthesis, and how are they addressed?

Q. Advanced

- Iodine handling : Use closed systems to prevent sublimation losses; replace molecular iodine with safer iodinating agents (e.g., N-iodosuccinimide) .

- Purification : Scale-up column chromatography is impractical; switch to recrystallization (e.g., ethanol/water) or continuous flow systems .

How are electronic properties characterized for applications in organic semiconductors?

Q. Advanced

- UV-Vis spectroscopy : Measure λₘₐₓ to estimate optical bandgap (e.g., 2.8–3.2 eV for thiophene derivatives) .

- FET device testing : Fabricate thin-film transistors to calculate charge carrier mobility (μ) and on/off ratios .

- DFT calculations : Simulate frontier molecular orbitals to rationalize conductivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.